

Application Notes and Protocols for Nanodisc Assembly Using 18:1 PE MCC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	18:1 PE MCC	
Cat. No.:	B12372510	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs are self-assembled, nanoscale phospholipid bilayers stabilized by a surrounding belt of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1] They provide a native-like membrane environment for studying the structure and function of membrane proteins and for various biophysical and biochemical applications.[2][3] The use of functionalized phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC), allows for the covalent attachment of molecules, including proteins with free cysteine residues, to the nanodisc surface.[3] This feature is particularly valuable for applications requiring stable and oriented protein immobilization, such as in drug delivery research and for single-molecule analysis.[3]

This document provides detailed application notes and protocols for the assembly of nanodiscs incorporating **18:1 PE MCC** and their subsequent conjugation with a cysteine-containing protein.

Data Presentation

Table 1: Recommended Molar Ratios for Nanodisc Assembly with MSP1D1



Component	Recommended Molar Ratio (Lipid:MSP)	Notes
DMPC	80:1	Optimal for DMPC lipids.[4]
POPC	65:1	Optimal for POPC lipids.[4]
POPC:POPG (1:1)	50:1 - 60:1	Empirically determined for a membrane protein reconstitution.[5]
E. coli Polar Lipids	60:1	Empirically determined.[6]
Brain Polar Lipids	65:1	Empirically determined.[6]
DPPC:DPPG:18:1 PE MCC (8:1:1)	~80:1	Based on similar lipid compositions.

Table 2: Typical Incubation Parameters for Nanodisc

Assembly

Parameter	Value	Notes
Incubation Temperature	Near the phase transition temperature (Tm) of the primary lipid	For POPC, assembly can be done at 4°C. For DMPC, room temperature is suitable.[4] For lipid mixtures, the Tm of the major component can be used. [4]
Incubation Time (Pre-detergent removal)	15 minutes to 1 hour	Allows for the equilibration of lipids and MSP with the detergent.[4][7]
Incubation Time (Detergent removal with Bio-Beads)	2 to 18 hours	Longer incubation may be needed for detergents with low critical micelle concentrations. [7]



Table 3: Characterization Parameters for Assembled

Nanodiscs

Technique	Parameter	Typical Value
Size Exclusion Chromatography (SEC)	Elution Volume (Superdex 200 10/300 GL)	~12 mL
Flow Rate	0.5 mL/min	
Dynamic Light Scattering (DLS)	Hydrodynamic Radius (Rh) for MSP1D1 nanodiscs	~5.5 nm
Polydispersity Index	< 0.3 for a homogenous sample	

Experimental Protocols

Protocol 1: Preparation of Lipid Stock with 18:1 PE MCC

This protocol describes the preparation of a mixed lipid film containing 18:1 PE MCC.

Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid
- 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or other charged phospholipid
- 18:1 PE MCC
- Chloroform
- Glass test tubes
- Nitrogen gas stream
- Vacuum desiccator

Procedure:



- Lipid Mixture Preparation: In a clean glass test tube, combine the desired phospholipids in chloroform. For a starting point, a molar ratio of 80% DOPC, 10% DOPG, and 10% 18:1 PE MCC can be used.
- Solvent Evaporation: Dry the lipid mixture to a thin film at the bottom of the tube using a gentle stream of nitrogen gas.
- Complete Solvent Removal: Place the tube in a vacuum desiccator for at least 2 hours to remove any residual chloroform. The dried lipid film should appear as a white, opaque layer.

Protocol 2: Nanodisc Assembly

This protocol details the self-assembly of nanodiscs from the prepared lipid film and Membrane Scaffold Protein (MSP).

Materials:

- Dried lipid film (from Protocol 1)
- Nanodisc Assembly Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
- Sodium cholate stock solution (e.g., 100 mM in Nanodisc Assembly Buffer)
- Membrane Scaffold Protein (MSP1D1 is commonly used for ~10 nm nanodiscs)
- Bio-Beads SM-2 or equivalent adsorbent for detergent removal
- · Orbital shaker

Procedure:

- Lipid Film Hydration:
 - Add the sodium cholate stock solution to the dried lipid film to achieve a final lipid concentration of approximately 50 mM and a cholate-to-lipid molar ratio of 2:1.
 - Vortex the tube and sonicate in a water bath until the lipid film is completely dissolved and the solution is clear. This is the working lipid-cholate mixture.



- Assembly Reaction Mixture:
 - In a new tube, combine the lipid-cholate mixture, MSP1D1 solution, and additional Nanodisc Assembly Buffer. The final concentrations should be optimized, but a starting point is a lipid-to-MSP1D1 molar ratio of 80:1.
 - Ensure the final sodium cholate concentration is above its critical micelle concentration (typically >14 mM).
- Incubation: Incubate the assembly mixture for 1 hour at a temperature near the phase transition temperature of the primary lipid (e.g., room temperature for DMPC-based lipids, 4°C for POPC-based lipids) on an orbital shaker.[4]
- Detergent Removal:
 - Add pre-washed Bio-Beads to the assembly mixture at a ratio of approximately 0.5-0.8 g
 of beads per mL of the mixture.[7]
 - Incubate on an orbital shaker for at least 4 hours (for POPC-based lipids) to overnight at the appropriate temperature to facilitate detergent removal and nanodisc self-assembly.
- Nanodisc Recovery: Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads.

Protocol 3: Protein Conjugation to 18:1 PE MCC Nanodiscs

This protocol describes the covalent attachment of a cysteine-containing protein to the maleimide-functionalized nanodiscs.

Materials:

- Assembled 18:1 PE MCC nanodiscs (from Protocol 2)
- Cysteine-containing protein of interest in a suitable buffer (ensure the buffer is free of reducing agents like DTT or BME)



Quenching reagent (e.g., beta-mercaptoethanol or L-cysteine)

Procedure:

- Conjugation Reaction:
 - Mix the assembled 18:1 PE MCC nanodiscs with the cysteine-containing protein. A 1:1 molar ratio of nanodiscs to protein is a good starting point.
 - Incubate the reaction mixture overnight at 4°C with gentle agitation.
- Quenching: Add a molar excess of a quenching reagent (e.g., 10 mM final concentration of beta-mercaptoethanol) to the reaction mixture to cap any unreacted maleimide groups.
 Incubate for 1 hour at room temperature.
- Purification: Separate the protein-conjugated nanodiscs from unreacted protein and quenching reagent using size exclusion chromatography (see Protocol 4).

Protocol 4: Characterization and Purification of Nanodiscs

This protocol outlines the purification and characterization of the assembled and proteinconjugated nanodiscs.

Materials:

- Assembled or protein-conjugated nanodisc solution
- Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Superdex 200 10/300 GL)
- SEC running buffer (e.g., Nanodisc Assembly Buffer)
- Dynamic Light Scattering (DLS) instrument

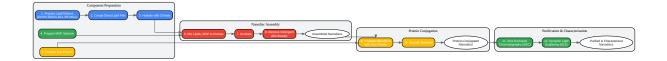
Procedure:

Size Exclusion Chromatography (SEC):



- Equilibrate the SEC column with the running buffer.
- Inject the nanodisc sample onto the column.
- Monitor the elution profile at 280 nm. Assembled nanodiscs typically elute as a monodisperse peak at an elution volume corresponding to their size (~12 mL for MSP1D1 nanodiscs on a Superdex 200 10/300 GL column).
- Collect the fractions corresponding to the nanodisc peak.
- Dynamic Light Scattering (DLS):
 - Measure the hydrodynamic radius (Rh) and polydispersity of the purified nanodisc sample.
 - A monodisperse sample of MSP1D1 nanodiscs should have an Rh of approximately 5.5 nm and a low polydispersity index (<0.3).

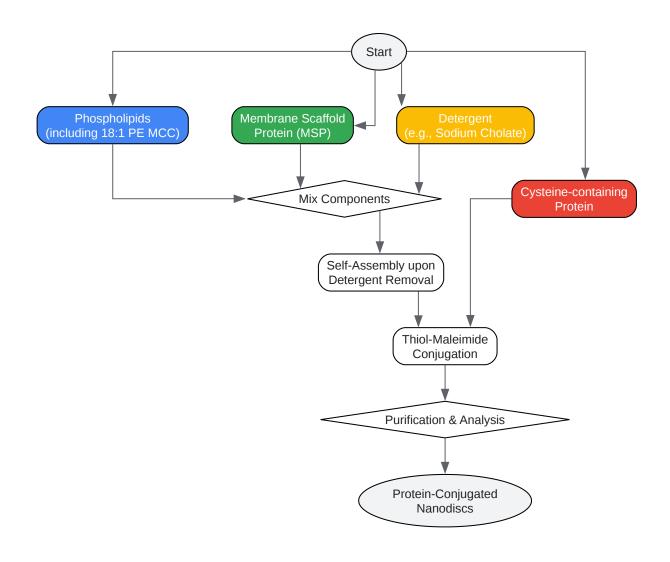
Mandatory Visualization



Click to download full resolution via product page

Caption: Workflow for **18:1 PE MCC** nanodisc assembly and protein conjugation.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. biorxiv.org [biorxiv.org]
- 2. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Preparation of Lipid Nanodiscs with Lipid Mixtures PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Do Nanodisc Assembly Conditions Affect Natural Lipid Uptake? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for Nanodisc Assembly Using 18:1 PE MCC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372510#nanodisc-assembly-using-18-1-pe-mcc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com